6,8-Dimethyl-1H-imidazo[4,5-h]quinoline
Description
6,8-Dimethyl-1H-imidazo[4,5-h]quinoline is a heterocyclic compound featuring a fused imidazole-quinoline scaffold with methyl substituents at positions 6 and 7. For example, imidazo[4,5-h]quinoline derivatives have been investigated as inhibitors of amine oxidases, with methyl substitutions influencing their enzyme-binding affinity . The methyl groups at positions 6 and 8 likely modulate electronic and steric properties, impacting solubility, metabolic stability, and biological activity.
Properties
CAS No. |
137654-49-0 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6,8-dimethyl-9H-imidazo[4,5-h]quinoline |
InChI |
InChI=1S/C12H11N3/c1-7-5-8(2)15-11-9(7)3-4-10-12(11)14-6-13-10/h3-6,15H,1-2H3 |
InChI Key |
MAASEXRSDLAVOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=NC=NC3=C2N1)C |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
Synonyms |
1H-Imidazo[4,5-h]quinoline,6,8-dimethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,8-Dimethyl-1H-imidazo[4,5-h]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile derivatives with appropriate aldehydes under acidic conditions . Industrial production methods often employ high-yielding, scalable processes that ensure the purity and consistency of the final product .
Chemical Reactions Analysis
6,8-Dimethyl-1H-imidazo[4,5-h]quinoline undergoes various chemical reactions, including:
Scientific Research Applications
6,8-Dimethyl-1H-imidazo[4,5-h]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 6,8-Dimethyl-1H-imidazo[4,5-h]quinoline is primarily due to its ability to interact with specific molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells . The compound also activates immune responses, enhancing the body’s ability to fight infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of 6,8-dimethyl-1H-imidazo[4,5-h]quinoline can be contextualized against related imidazoquinoline isomers and derivatives:
Physicochemical and Analytical Properties
- Spectroscopic profiles : Methyl groups in 6,8-dimethyl derivatives would downfield-shift adjacent protons in ¹H-NMR (e.g., aromatic CH₃ at δ 2.2–2.5 ppm) compared to unsubstituted analogs .
- Chromatographic behavior : Methylation improves lipophilicity, enhancing reverse-phase HPLC retention (cf. ’s method for detecting HAAs in food matrices) .
Toxicity and Metabolic Stability
- Unlike mutagenic imidazo[4,5-f]quinolines (e.g., IQ and MeIQ), 6,8-dimethyl substitution may reduce genotoxicity by hindering metabolic activation to DNA-reactive intermediates .
- Methyl groups at 6 and 8 positions could slow hepatic clearance compared to polar derivatives like 4-amino-substituted analogs .
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